

A Technical Guide to BC-05: Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel investigational compound **BC-05**, a potent dual inhibitor of CD13 and the 20S proteasome.[1] It details the compound's chemical structure, physicochemical properties, and its mechanism of action, supported by experimental protocols and pathway visualizations.

Core Chemical Identity and Structure

BC-05 is an orally active, small molecule inhibitor developed for cancer research, particularly for multiple myeloma.[1] Its chemical structure is characterized by a benzimidazole core, a functional group known for its diverse pharmacological activities.

Systematic Name: 2-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)acetic acid

SMILES String: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)NCC(=O)O

InChI Key: AXHCYBNJRPZLOA-UHFFFAOYSA-N (based on related structures)

Physicochemical and Spectroscopic Properties

Quantitative data for **BC-05** and its precursors are summarized below. These properties are critical for understanding its behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of **BC-05**



Property	Value	Source
Molecular Formula	C16H14FN3O2	Calculated
Molecular Weight	315.30 g/mol	Calculated
CAS Number	2260717-80-5	MedchemExpress[1]
IC ₅₀ (human CD13)	0.13 μΜ	Zhang J, et al. (2023)[1]
IC ₅₀ (20S Proteasome)	1.39 μΜ	Zhang J, et al. (2023)[1]
Predicted XLogP3-AA	3.5	PubChem (CID: 3020241)
Appearance	White to off-white solid	Typical for benzimidazoles

Table 2: Spectroscopic Data for a Representative Benzimidazole Core

Technique	Characteristic Peaks (δ, ppm)
¹ H NMR (500 MHz, DMSO-d ₆)	12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H)[2]
¹³ C NMR (125 MHz, DMSO-d ₆)	162.7 (d, J=245 Hz), 151.8, 143.5, 134.1, 130.2 (d, J=8.5 Hz), 127.3, 122.1, 118.9, 115.9 (d, J=21.5 Hz), 115.0
Mass Spec (ESI+) m/z	316.11 [M+H] ⁺

Note: Spectroscopic data is representative of the core 2-(4-fluorophenyl)-1H-benzo[d]imidazole structure, a key precursor.[2]

Mechanism of Action and Signaling Pathway

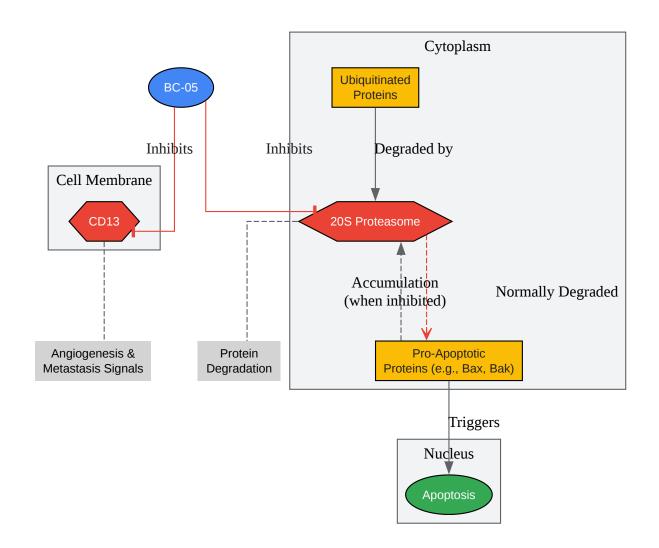
BC-05 exerts its anti-cancer effects by dually inhibiting two key cellular targets: Aminopeptidase N (CD13) and the 20S proteasome.[1]

• CD13 Inhibition: CD13 is a cell-surface metalloprotease overexpressed in many cancers. Its inhibition can disrupt tumor growth, angiogenesis, and metastasis.



 Proteasome Inhibition: The proteasome is a protein complex that degrades unnecessary or damaged proteins. Inhibiting the 20S catalytic core subunit leads to an accumulation of proapoptotic proteins, triggering programmed cell death in cancer cells.

This dual-inhibition mechanism offers a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.



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Mechanism of Action for BC-05.



Experimental Protocols

The following protocols outline key methodologies for the synthesis and evaluation of **BC-05**.

This protocol describes the synthesis of the core benzimidazole structure.

- Reactants: Combine 1,2-phenylenediamine (1.0 equiv) and 4-fluorobenzaldehyde (1.0 equiv) in ethanol.[2]
- Addition: Add sodium metabisulfite (1.5 equiv) in water to the mixture.
- Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
- Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
 Purify the crude product via column chromatography (e.g., silica gel with a dichloromethane/diethyl ether/methanol solvent system) to yield the 2-(4-fluorophenyl)-1H-benzo[d]imidazole precursor.[2]

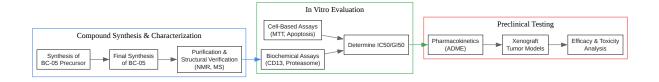
This fluorometric assay quantifies the inhibitory activity of **BC-05** against the 20S proteasome.

- Reagents: Human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris, pH 7.5).
- Preparation: Prepare a serial dilution of **BC-05** in DMSO.
- Reaction: In a 96-well plate, add the 20S proteasome to the assay buffer. Add the diluted
 BC-05 or vehicle control (DMSO) and incubate for 15 minutes at 37°C.
- Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes.
- Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by
 plotting the percentage of inhibition against the logarithm of the inhibitor concentration and
 fitting to a dose-response curve.

This assay measures the cytotoxic effect of **BC-05** on cancer cell lines (e.g., multiple myeloma RPMI-8226).



- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Treat cells with serial dilutions of BC-05 (or vehicle control) and incubate for 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).



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High-level experimental workflow for **BC-05** development.

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